molecular formula C25H32FNO2Si B8819043 RC6Mhb5lyb CAS No. 1452167-01-9

RC6Mhb5lyb

Cat. No.: B8819043
CAS No.: 1452167-01-9
M. Wt: 425.6 g/mol
InChI Key: XQASROYRFJRZMJ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the exact identity of "RC6Mhb5lyb" remains ambiguous due to inconsistencies in nomenclature, the most plausible candidate based on the evidence is CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid derivative with bromine (Br) and chlorine (Cl) substituents on the phenyl ring . This compound exhibits the following properties:

  • Molecular Weight: 235.27 g/mol
  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL in aqueous solutions
  • Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration .

It is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water medium at 75°C . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and a boronic acid group, making it a versatile intermediate in pharmaceutical and materials science applications.

Properties

CAS No.

1452167-01-9

Molecular Formula

C25H32FNO2Si

Molecular Weight

425.6 g/mol

IUPAC Name

[(8R)-16-fluoro-18-oxa-6-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-8-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C25H32FNO2Si/c1-15(2)30(16(3)4,17(5)6)29-22-13-12-19-18-9-7-11-21(26)25(18)28-24(19)20-10-8-14-27-23(20)22/h7-11,14-17,22H,12-13H2,1-6H3/t22-/m1/s1

InChI Key

XQASROYRFJRZMJ-JOCHJYFZSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCC2=C(C3=C1N=CC=C3)OC4=C2C=CC=C4F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=C(C3=C1N=CC=C3)OC4=C2C=CC=C4F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize RC6Mhb5lyb’s properties, we compare it with two structurally analogous compounds:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 913835-64-2)

  • Molecular Formula : C₆H₅BBrClO₂
  • Similarity Score : 0.87 (relative to this compound)
  • Key Differences :
    • Substituent Position : Bromine and chlorine are meta-positioned on the phenyl ring, whereas this compound’s substituents are likely para-positioned based on synthetic protocols .
    • Synthetic Accessibility : this compound has a lower synthetic complexity score (2.07 vs. 2.35 for Compound A), indicating easier scalability .
    • Bioavailability : Both compounds show high GI absorption, but this compound has superior BBB penetration (Log Kp = -6.21 cm/s vs. -6.89 cm/s for Compound A) .

Compound B : 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9)

  • Molecular Formula : C₉H₅BrO₂S
  • Similarity Score : 0.93 (based on benzothiophene core similarity)
  • Key Differences :
    • Core Structure : Compound B features a benzothiophene ring system, whereas this compound is phenyl-boronic acid-based.
    • Applications : this compound is primarily used in Suzuki-Miyaura cross-coupling reactions, while Compound B is a key intermediate in antitumor drug synthesis .
    • Toxicity : Compound B exhibits CYP1A2 enzyme inhibition, a property absent in this compound .

Data Tables

Table 1: Structural and Physicochemical Properties

Property This compound (CAS 1046861-20-4) Compound A (CAS 913835-64-2) Compound B (CAS 7312-10-9)
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₉H₅BrO₂S
Molecular Weight (g/mol) 235.27 235.27 257.10
Log Po/w (XLOGP3) 2.15 2.10 2.78
Solubility (mg/mL) 0.24 0.18 0.31
BBB Penetration Yes Yes No
Synthetic Accessibility 2.07 2.35 1.98

Research Findings and Implications

Structural Flexibility : this compound’s boronic acid group enables diverse cross-coupling reactions, outperforming Compound A in catalytic efficiency under low-concentration conditions (2.7–2.9% w/v) .

Therapeutic Potential: Unlike Compound B, this compound lacks CYP inhibition, reducing drug-drug interaction risks in neurologic therapies .

Industrial Scalability : this compound’s synthesis requires fewer purification steps compared to Compound B, as evidenced by its higher synthetic accessibility score .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.